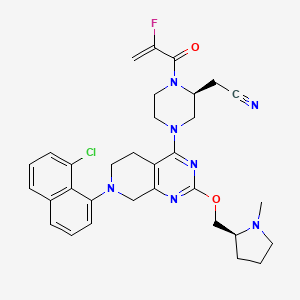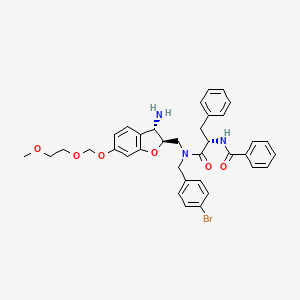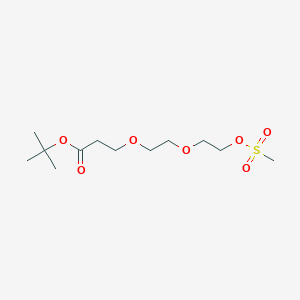
N-(Amino-PEG5)-N-bis(PEG4-acid)
Übersicht
Beschreibung
“N-(Amino-PEG5)-N-bis(PEG4-acid)” is a compound that contains Polyethylene Glycol (PEG) linkers with an amino group and a terminal carboxylic acid group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The amine group in this compound is reactive with carboxylic acids, activated N-Hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Amino-PEG5-acid is C13H27NO7, and its molecular weight is 309.4 . For Amino-PEG4-acid, the molecular formula is C11H23NO6, and its molecular weight is 265.3 .Chemical Reactions Analysis
The amine group in this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Amino-PEG5-acid is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C . Amino-PEG4-acid is also soluble in water and is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Poly(ethylene glycol) Derivatives Preparation : Adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures have been used to prepare bis[(dimethoxyphosphoryl)methyl]amino- and bis(phosphonomethyl)amino-terminated samples of poly(ethylene glycol) (PEG) from commercially available PEG (Turrin et al., 2012).
Peptide Synthesis Support : A bis(2-sulfanylethyl)amino PEG-based resin has facilitated the synthesis of large peptide thioesters, enabling the total synthesis of complex peptides like a SUMO-1 peptide conjugate (Boll et al., 2014).
Biomedical Applications
Solid-Phase Enzymatic Library Assays : Permeable resins cross-linked with long PEG chains have been synthesized for solid-phase enzyme library assays, showing promise in biomedical research (Renil et al., 1998).
Biocompatible Micelles for Drug Delivery : Novel α-amino acid-based poly(disulfide urethane)s and PEG-AAPU(SS)-PEG triblock copolymer micelles have been developed for controlled drug delivery, highlighting the utility of PEG in biomedical applications (Lu et al., 2015).
DNA Oligonucleotide Microarrays : PEG bis(amine) grafted onto silanized glass slides has been used as substrates for DNA oligonucleotide microarrays, demonstrating PEG's application in genetic research (Schlapak et al., 2006).
Umbrella-Like PEG for Bioconjugation : Novel synthesis of 'umbrella-like' poly(ethylene glycol) with a single reactive group has been used for protein conjugation, illustrating PEG's versatility in bioconjugation (Zhang et al., 2010).
Gene Delivery Vectors : The synthesis of poly(DMAEMA-NVP)-b-PEG-galactose as a gene delivery vector for hepatocytes represents an innovative use of PEG in gene therapy (Lim et al., 2000).
Chemical Synthesis and Catalysis
- Catalyst for Organic Synthesis : Polyethylene glycol-bis (N-methylimidazolium) dihydroxide has been developed as a basic phase-transfer catalyst for the synthesis of organic compounds, demonstrating PEG's role in facilitating chemical reactions (Fallah-Mehrjardi et al., 2020).
Nanotechnology
- Stabilization of Nanoparticles : Multidentate poly(ethylene glycol) ligands have been shown to provide colloidal stability to semiconductor and metallic nanocrystals under extreme conditions, indicating a significant role in nanotechnology applications (Stewart et al., 2010).
Wirkmechanismus
- PROTACs (PROteolysis TArgeting Chimeras) exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
The amine group of N-(Amino-PEG5)-N-bis(PEG4-acid) is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of N-(Amino-PEG5)-N-bis(PEG4-acid) primarily involves its reactivity with other molecules. It can form stable amide bonds with primary amine groups, which could potentially allow it to modify proteins or other biomolecules .
Transport and Distribution
Its hydrophilic nature suggests that it could be widely distributed in aqueous environments .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N2O17/c35-3-9-43-15-21-49-27-31-53-32-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-33(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-34(39)40/h1-32,35H2,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCUTCGBTWNNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)
![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

methanone](/img/structure/B609350.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)
